TX1-85-1

Description

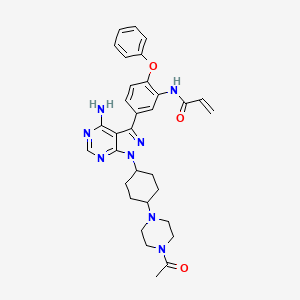

CHEMBL5285282 is a Unknown drug.

an Her3 ligand; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

N-[5-[1-[4-(4-acetylpiperazin-1-yl)cyclohexyl]-4-aminopyrazolo[3,4-d]pyrimidin-3-yl]-2-phenoxyphenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N8O3/c1-3-28(42)36-26-19-22(9-14-27(26)43-25-7-5-4-6-8-25)30-29-31(33)34-20-35-32(29)40(37-30)24-12-10-23(11-13-24)39-17-15-38(16-18-39)21(2)41/h3-9,14,19-20,23-24H,1,10-13,15-18H2,2H3,(H,36,42)(H2,33,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYICDSWKKFSYOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2CCC(CC2)N3C4=NC=NC(=C4C(=N3)C5=CC(=C(C=C5)OC6=CC=CC=C6)NC(=O)C=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of TX1-85-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TX1-85-1 is a pioneering small molecule inhibitor that has been instrumental in the pharmacological interrogation of the pseudokinase HER3 (ErbB3), a member of the epidermal growth factor receptor (EGFR) family. Despite its lack of significant kinase activity, HER3 is a critical signaling node in various cancers, often contributing to therapeutic resistance. This compound serves as a potent and selective tool to probe HER3 function, acting as an irreversible, covalent inhibitor. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action: Covalent Inhibition of HER3

This compound is an ATP-competitive ligand that selectively targets the HER3 pseudokinase domain.[1][2] Its mechanism is characterized by the formation of a stable, covalent bond with a specific cysteine residue, Cys721, located within the ATP-binding site of HER3.[1][2][3] This covalent modification is irreversible and is the cornerstone of its inhibitory action.[3][4] The acrylamide "warhead" of this compound is specifically designed to undergo a Michael addition reaction with the thiol group of Cys721, a residue that is unique to HER3 among all human kinases, which contributes to the molecule's selectivity.[5][6]

This targeted covalent modification of HER3 by this compound leads to the inhibition of its signaling functions.[1][2] While HER3 possesses very weak intrinsic kinase activity, it functions as a critical allosteric activator of its heterodimerization partners, most notably HER2 and c-Met.[2][7] By binding to the ATP-binding site, this compound is thought to lock the pseudokinase domain in an inactive conformation, thereby interfering with its ability to activate downstream signaling pathways.[8]

Quantitative Analysis of this compound Activity

The potency and cellular effects of this compound have been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Type | Reference |

| IC50 | 23 nM | FRET-based Binding Assay | [1][2][3][4] |

| Cell Line | EC50 (Anti-proliferative Activity) | Cancer Type | Reference |

| Ovcar8 | 9.9 µM | Ovarian Cancer | [3] |

| HCC827 GR6 | 11.5 µM | Lung Cancer | [3] |

| PC9 GR4 | 16.9 µM | Lung Cancer | [3] |

| PC9 GR4, HCC827 GR8, OVCAR-8 | ≥10 µM | Lung and Ovarian Cancer | [1][2] |

Effects on Downstream Signaling and Cellular Fate

Despite its high potency in binding to HER3, this compound alone is not a strong inhibitor of HER3-dependent signaling or cell proliferation in some cancer cell lines.[2][5] At concentrations sufficient for complete target engagement, it does not robustly inhibit the phosphorylation of key downstream effectors like Akt.[2][9]

However, treatment with this compound can lead to a partial degradation of the HER3 protein.[1][2][3] This suggests that the covalent modification may mark the protein for cellular protein degradation pathways. A derivatized version of this compound, TX2-121-1, which includes a hydrophobic adamantane moiety, enhances this degradation effect and more effectively inhibits HER3-dependent signaling.[2] This suggests that while direct inhibition of the pseudokinase's minimal catalytic activity by this compound is insufficient to block signaling, inducing protein degradation is a more effective strategy.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

FRET-Based In Vitro Binding Assay

This assay is used to determine the in vitro potency (IC50) of this compound against the HER3 kinase domain.

-

Principle: The assay measures the binding of the inhibitor to the purified HER3 kinase domain by detecting the disruption of Förster Resonance Energy Transfer (FRET) between a europium-labeled antibody and a tracer molecule that binds to the ATP pocket.

-

Protocol:

-

Purified recombinant HER3 kinase domain (e.g., residues 665-1001) is incubated with a biotinylated tracer and a europium-labeled anti-tag antibody (e.g., anti-GST).

-

Serial dilutions of this compound are added to the reaction mixture.

-

The mixture is incubated to allow for binding equilibrium to be reached (typically 1-3 hours).

-

Streptavidin-d2 is added to bind to the biotinylated tracer.

-

The FRET signal is measured using a suitable plate reader. The decrease in the FRET signal is proportional to the amount of this compound bound to the HER3 kinase domain.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Cell Proliferation Assay (e.g., MTS or CellTiter-Glo®)

This assay is used to determine the anti-proliferative effects (EC50) of this compound on HER3-dependent cancer cell lines.

-

Principle: These assays measure the number of viable cells in a culture by quantifying a metabolic marker (e.g., ATP levels or mitochondrial activity).

-

Protocol:

-

HER3-dependent cancer cell lines (e.g., PC9 GR4, HCC827 GR6, Ovcar8) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound.

-

The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).

-

The appropriate reagent (e.g., MTS or CellTiter-Glo®) is added to each well according to the manufacturer's instructions.

-

The signal (absorbance or luminescence) is measured using a plate reader.

-

EC50 values are determined by plotting the percentage of cell viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.

-

Western Blot Analysis for Target Engagement and Downstream Signaling

This technique is used to confirm the covalent modification of HER3 in cells and to assess the impact of this compound on downstream signaling pathways.

-

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate.

-

Protocol:

-

Target Engagement:

-

Cells are treated with varying concentrations of this compound for a specified time (e.g., 8 hours).

-

Cells are lysed, and the protein concentration is determined.

-

A biotinylated version of this compound is added to the lysates to label any remaining unbound HER3.

-

Streptavidin beads are used to pull down the biotin-labeled proteins.

-

The pulled-down fraction is then analyzed by Western blotting using an anti-HER3 antibody. A decrease in the signal in the lanes from cells pre-treated with this compound indicates target engagement.

-

-

Downstream Signaling:

-

Cells are treated with this compound at various concentrations and for different durations.

-

Cells are lysed, and protein extracts are prepared.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for total HER3, phosphorylated Akt (p-Akt), total Akt, and other relevant signaling proteins.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.

-

-

Selectivity Profile

While this compound is highly selective for HER3, chemical proteomics studies have revealed some off-target activity.[9] The KiNativ® live-cell chemical proteomics approach showed that at higher concentrations, this compound can also bind to Lyn, HER2, and several other Src family kinases.[2][5] This is likely due to the non-covalent interaction of the pyrazolopyrimidine scaffold with the kinase domains of these off-targets.[2] The covalent interaction, however, remains specific to HER3 due to the unique presence of Cys721.[5]

Conclusion

This compound is a seminal chemical probe that has validated the "undruggable" pseudokinase HER3 as a viable target for small molecule intervention. Its mechanism of action is centered on the selective and irreversible covalent modification of Cys721 within the ATP-binding site. While its direct impact on inhibiting downstream signaling and cell proliferation is modest, it has paved the way for the development of next-generation HER3 inhibitors that leverage mechanisms such as targeted protein degradation. The detailed understanding of this compound's interaction with HER3 provides a critical foundation for ongoing drug discovery efforts targeting pseudokinases and other challenging therapeutic targets.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Her3 (ErbB3) inhibitor | Probechem Biochemicals [probechem.com]

- 5. Development of small molecules targeting the pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Mechanisms of Receptor Tyrosine-Protein Kinase ErbB-3 (ERBB3) Action in Human Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. adooq.com [adooq.com]

- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

An In-depth Technical Guide to the Core Structure and Function of TX1-85-1

This technical guide provides a comprehensive overview of the structure, function, and mechanism of action of TX1-85-1, a selective and irreversible inhibitor of the Human Epidermal Growth Factor Receptor 3 (Her3/ErbB3). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research.

Core Concepts and Mechanism of Action

This compound is a novel small molecule designed to target the pseudokinase Her3.[1][2][3] Unlike typical kinases, Her3 possesses very weak to negligible intrinsic kinase activity.[1] Its primary role in oncogenic signaling is as an allosteric activator of other receptor tyrosine kinases, most notably Her2 and EGFR, upon heterodimerization. This activation leads to the downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and tumor progression.

The innovative mechanism of this compound lies in its ability to act as a potent, ATP-competitive ligand that forms a covalent bond with a specific cysteine residue, Cys721, located within the ATP-binding site of Her3.[1][3] This covalent modification is irreversible and effectively inhibits Her3-dependent signaling.[1] While this compound has been shown to induce partial degradation of the Her3 protein, its primary described function is the attenuation of downstream signaling pathways.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and efficacy across various experimental setups.

Table 1: In Vitro Binding Affinity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| Her3 (ErbB3) | FRET-based LanthaScreen | 23 | [1][3] |

Table 2: Anti-proliferative Activity of this compound in Her3-Dependent Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (µM) | Reference |

| PC9 GR4 | Non-small cell lung cancer | ≥10 | [1] |

| HCC827 GR8 | Non-small cell lung cancer | ≥10 | [1] |

| OVCAR-8 | Ovarian cancer | ≥10 | [1] |

Table 3: Cellular Activity of this compound

| Cell Line | Assay | Concentration | Effect | Reference |

| HCC2935 | Akt Phosphorylation | 5 µM | Inhibition | [1] |

| OVCAR-8 | ERK1/2 Phosphorylation | 2 µM | Inhibition | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the workflows of the pivotal experiments used to characterize its function.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on the primary literature.

In Vitro Kinase FRET Binding Assay

This assay was utilized to determine the in vitro potency of this compound against the Her3 kinase domain.

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay using the LanthaScreen® Eu-anti-GST antibody was employed. The assay measures the binding of the compound to the purified recombinant Her3 kinase domain.

-

Protocol:

-

The purified recombinant Her3 kinase domain (amino acids 665-1001) was diluted to 30 nM in Kinase Buffer A (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

The Her3 protein solution was mixed 1:1 with a 12 nM solution of LanthaScreen® Eu-anti-GST antibody, also diluted in Kinase Buffer A.

-

Serial dilutions of this compound were prepared.

-

The Her3/antibody mixture was incubated with the different concentrations of this compound.

-

The FRET signal was measured on a suitable plate reader. The IC50 value was calculated from the resulting dose-response curve.[1]

-

Cellular Her3 Pulldown Experiment

This experiment was designed to confirm the covalent binding of this compound to Her3 within a cellular context.

-

Principle: A biotinylated version of this compound (this compound-biotin) was used to pull down Her3 from cell lysates. Competition with non-biotinylated this compound demonstrates target engagement.

-

Protocol:

-

PC9 GR4 cells were pre-treated with varying concentrations of this compound for 8 hours before lysis. In a parallel experiment, this compound was added directly to the cell lysate.

-

Cell lysates were incubated with this compound-biotin to label any Her3 that had not been bound by the initial treatment.

-

Streptavidin beads were used to recover the compound-labeled Her3.

-

The pulled-down proteins were then subjected to Western blotting and probed with an anti-Her3 antibody to detect the amount of labeled Her3.[1]

-

Cell Proliferation Assay

The anti-proliferative effects of this compound on Her3-dependent cancer cell lines were assessed using a standard cell viability assay.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Protocol:

-

Her3-dependent cancer cell lines (PC9 GR4, HCC827 GR6, and Ovcar8) were seeded in 96-well plates.

-

The cells were treated with a range of concentrations of this compound.

-

After a specified incubation period (typically 72 hours), MTT reagent was added to each well and incubated to allow for the formation of formazan crystals.

-

A solubilization solution was added to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

The EC50 values were determined from the dose-response curves.

-

Western Blotting for Signaling Pathway Analysis

This technique was used to investigate the effect of this compound on the phosphorylation status of key downstream signaling proteins.

-

Principle: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. By using antibodies specific to the phosphorylated forms of proteins, the activation state of signaling pathways can be assessed.

-

Protocol:

-

PC9 GR4 cells were treated with various concentrations of this compound.

-

Following treatment, the cells were lysed to extract total protein.

-

Protein concentration was determined using a BCA assay.

-

Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked to prevent non-specific antibody binding.

-

The membrane was incubated with primary antibodies specific for total and phosphorylated forms of Akt and ERK.

-

After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]

-

Off-Target Activity

A live-cell chemical proteomics experiment using the KiNativ® approach was performed to assess the specificity of this compound. This analysis revealed that in addition to its potent binding to Her3, this compound also exhibited binding to Lyn, Her2, and several other Src family kinases. The binding to these other kinases was suggested to be non-covalent, as similar off-target binding was observed with a non-acrylamide precursor compound.[1]

This technical guide provides a detailed and comprehensive understanding of this compound, from its fundamental mechanism of action to the specific experimental procedures used for its characterization. The provided data and diagrams offer a clear and concise summary for researchers in the field of oncology and drug development.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to TX1-85-1 and its Role in ErbB3 Signaling Pathways

This technical guide provides a comprehensive overview of this compound, a first-in-class, selective, and irreversible inhibitor of ErbB3 (Her3). We will delve into its mechanism of action, its effects on downstream signaling pathways, and provide detailed experimental protocols for key assays used in its characterization.

Introduction to ErbB3 and its Role in Cancer

ErbB3, also known as Her3, is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases. Unlike other family members (EGFR/ErbB1, Her2/ErbB2, and Her4/ErbB4), ErbB3 is considered a pseudokinase due to mutations in its kinase domain that severely impair its catalytic activity.[1] Despite this, ErbB3 is a critical signaling node in various cancers. Its activation occurs through heterodimerization with other receptor tyrosine kinases, most notably Her2 or EGFR, leading to the potent activation of downstream pro-survival pathways, primarily the PI3K/AKT pathway.[2] The significance of ErbB3 in promoting tumor growth and resistance to therapy has made it an attractive, albeit challenging, target for cancer drug development.[1][2]

This compound: A Covalent Inhibitor of ErbB3

This compound was developed as the first selective small molecule ligand for ErbB3.[1] It functions as an irreversible, ATP-competitive inhibitor.

Mechanism of Action: this compound specifically targets and forms a covalent bond with the Cysteine 721 (Cys721) residue located within the ATP-binding site of the ErbB3 pseudokinase domain.[1][3][4] This covalent modification blocks the signaling capabilities of ErbB3, leading to the attenuation of downstream pathways.[3][4] Furthermore, treatment with this compound has been shown to induce the partial degradation of the ErbB3 protein.[3][4]

Below is a diagram illustrating the mechanism of action of this compound.

Caption: Mechanism of this compound in the ErbB3 signaling pathway.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative metrics for this compound's inhibitory activity.

Table 1: In Vitro Inhibitory Activity

| Parameter | Value | Notes |

|---|

| IC50 | 23 nM | In vitro kinase assay against ErbB3.[3][4] |

Table 2: Anti-proliferative Activity in ErbB3-Dependent Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (µM) | Reference |

|---|---|---|---|

| PC9 GR4 | Non-Small Cell Lung Cancer | ≥ 10 µM | [3] |

| HCC827 GR6 | Non-Small Cell Lung Cancer | 11.5 µM | [4] |

| OVCAR-8 | Ovarian Cancer | ≥ 10 µM | [3] |

| Ovcar8 | Ovarian Cancer | 9.9 µM |[4] |

Note: The data indicates that while this compound effectively engages its target, its anti-proliferative effects are observed at micromolar concentrations, suggesting that covalent modification of ErbB3 alone may be insufficient to halt cell proliferation in these models.[1][5]

Impact on Downstream Signaling

This compound has been demonstrated to inhibit the phosphorylation of key downstream effectors in the ErbB3 pathway.

Table 3: Inhibition of Downstream Signaling Molecules

| Cell Line | Target Protein | Concentration of this compound | Effect |

|---|---|---|---|

| HCC2935 | p-Akt, p-ERK1/2 | 5 µM | Inhibition of phosphorylation.[3] |

| OVCAR-8 | p-Akt, p-ERK1/2 | 2 µM | Inhibition of phosphorylation.[3] |

| PC9 GR4 | p-Akt | 5 µM | No significant inhibition of phosphorylation observed.[1] |

The diagram below illustrates the general workflow for assessing the impact of this compound on protein phosphorylation.

Caption: Western Blotting workflow for analyzing signaling inhibition.

Detailed Experimental Protocols

The following are generalized protocols for key experiments based on standard methodologies in the field.

In Vitro Kinase Assay (for IC50 Determination)

This assay measures the ability of this compound to inhibit ErbB3 kinase activity.

-

Reagents: Recombinant ErbB3 kinase domain, ATP, substrate peptide, kinase buffer, this compound serial dilutions, detection antibody/reagent.

-

Procedure:

-

Add kinase buffer, recombinant ErbB3, and substrate peptide to a 96-well plate.

-

Add serially diluted this compound to the wells.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence, fluorescence).

-

Data Analysis: Plot the percentage of inhibition against the logarithm of this compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.

-

Cell Proliferation Assay (for EC50 Determination)

This assay assesses the effect of this compound on the growth of cancer cell lines.

-

Reagents: ErbB3-dependent cancer cell lines (e.g., PC9 GR4, OVCAR-8), cell culture medium, this compound, and a viability reagent (e.g., CellTiter-Glo®).

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate for a specified period (e.g., 72 hours).

-

Add the viability reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control. Plot the percentage of cell viability against the logarithm of this compound concentration and fit to a dose-response curve to determine the EC50 value.

-

Western Blotting for Signaling Pathway Analysis

This technique is used to measure the levels of total and phosphorylated proteins in the ErbB3 signaling cascade.

-

Reagents: Cell lysis buffer, protein assay kit, SDS-PAGE gels, transfer buffer, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% BSA or milk in TBST), primary antibodies (e.g., anti-p-Akt, anti-t-Akt, anti-p-ERK, anti-t-ERK, anti-ErbB3), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.

-

Procedure:

-

Culture cells and treat with the desired concentrations of this compound for a specified time.

-

Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a specific primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash again and apply the chemiluminescent substrate.

-

Data Analysis: Capture the image of the blot using a digital imager. Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

Conclusion and Future Directions

This compound represents a landmark achievement in targeting a pseudokinase with a small molecule. Its ability to covalently modify ErbB3 and attenuate downstream signaling validates ErbB3 as a druggable target.[1] However, the modest anti-proliferative effects of this compound as a single agent suggest that more potent inhibition or combination therapies may be required for a robust clinical response.[1][5] Indeed, subsequent research has led to the development of derivatives like TX2-121-1, which demonstrates enhanced inhibition of ErbB3-dependent signaling.[2] Future work will likely focus on optimizing the properties of ErbB3 inhibitors and exploring their efficacy in combination with other targeted agents to overcome drug resistance in cancer.

References

- 1. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Receptor Tyrosine-Protein Kinase ErbB-3 (ERBB3) Action in Human Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

The Discovery and Development of TX1-85-1: A Covalent Probe for the HER3 Pseudokinase

An In-depth Technical Guide for Researchers

Abstract

The Human Epidermal Growth Factor Receptor 3 (HER3, also known as ErbB3) is a critical member of the HER family of receptor tyrosine kinases and a well-validated target in oncology. However, its classification as a pseudokinase, possessing negligible catalytic activity, has rendered it "undruggable" by conventional ATP-competitive small molecules. This guide details the discovery and development of TX1-85-1, the first selective, irreversible ligand designed to overcome this challenge. By forming a covalent bond with a unique cysteine residue in the ATP-binding site of HER3, this compound serves as a pivotal chemical probe, enabling the investigation of HER3 biology and providing a foundation for novel therapeutic strategies targeting pseudokinases.

Introduction: The Challenge of Targeting a Pseudokinase

HER3 is a key signaling node in cancer, primarily functioning as an allosteric activator for its heterodimerization partners, such as HER2 and EGFR.[1][2][3] This dimerization is crucial for activating downstream pro-survival pathways, most notably the PI3K/AKT pathway.[2][4] The intrinsic lack of kinase activity in HER3 has historically impeded the development of small molecule inhibitors. The discovery of this compound represents a landmark achievement, demonstrating that covalent modification can be a viable strategy to target and modulate the function of pseudokinases.[5]

Discovery and Rational Design

The development of this compound was a result of a structure-guided medicinal chemistry effort that began with a high-throughput screening campaign.[6][7]

From Screening Hits to a Covalent Inhibitor:

-

Initial Screening: A FRET-based binding assay identified initial lead compounds, including KIN001-051 (noted for its hinge-binding moiety) and KIN001-111 (possessing a solubility-enhancing tail).[7]

-

Structure-Based Design: Molecular docking studies using HER3 crystal structures revealed that a unique cysteine residue, Cys721, was located near the phenyl ring of the lead compounds.[7] This finding sparked the hypothesis that introducing an electrophilic "warhead" could enable a targeted covalent bond.

-

Iterative Synthesis: Approximately 100 pyrazolopyrimidine acrylamides were synthesized and assayed to optimize potency and reactivity.[5][8]

-

Lead Compound: this compound emerged as the lead compound, a molecular amalgam of the most potent screening hits, engineered with a meta-acrylamide group positioned to form a covalent bond with Cys721 via a Michael addition.[5][7]

Mechanism of Action

This compound is an ATP-competitive ligand that irreversibly binds to HER3.[1][9] Its primary mechanism involves the formation of a covalent bond with the thiol group of Cys721, a residue unique to HER3 within the human kinome, located in the ATP-binding pocket.[5][9][10] This covalent modification inhibits HER3-dependent signaling.[1] Although HER3 itself is kinase-impaired, its activation upon ligand (e.g., Neuregulin) binding leads to heterodimerization with other HER family members (like HER2) or other receptor tyrosine kinases (like c-Met).[1][2] This transactivates the partner kinase, leading to phosphorylation of the HER3 cytoplasmic tail, which then acts as a docking site for adaptor proteins, primarily activating the PI3K/AKT signaling pathway.[2][4][11] this compound's binding is intended to block this conformational activation and subsequent signaling cascade.

Quantitative Data Summary

The following tables summarize the key quantitative metrics for this compound's activity.

Table 1: In Vitro Binding Affinity

| Compound | Assay Type | Target | IC₅₀ (nM) | Citation(s) |

|---|---|---|---|---|

| This compound | FRET Binding Assay | HER3 Kinase Domain | 23 | [1][5][7][10] |

| this compound-biotin | FRET Binding Assay | HER3 Kinase Domain | 50.7 |[5][7] |

Table 2: Cellular Anti-Proliferative Activity

| Cell Line | Cancer Type | EC₅₀ (µM) | Citation(s) |

|---|---|---|---|

| Ovcar8 | Ovarian | 9.9 | [10] |

| HCC827 GR6 | Lung | 11.5 | [10] |

| PC9 GR4 | Lung | 16.9 | [10] |

| PC9 GR4, HCC827 GR8, OVCAR-8 | Lung, Ovarian | ≥10 |[1][5] |

Key Experimental Protocols

In Vitro Kinase FRET Binding Assay

This assay was used to determine the IC₅₀ of this compound against the HER3 kinase domain.

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay measures the displacement of a fluorescent tracer from the kinase's ATP pocket by a test compound. The loss of FRET signal is proportional to the binding affinity of the compound.[12]

-

Methodology:

-

Reagents: Purified recombinant HER3 kinase domain (residues 665-1001), a fluorescently labeled ATP-competitive tracer, and a terbium-labeled anti-GST antibody (donor fluorophore) were used with the LanthaScreen™ technology.[5][7][13]

-

Procedure: The HER3 protein was incubated with the tracer and the antibody. This compound was added in serially diluted concentrations.

-

Detection: After incubation (typically 1-3 hours), the TR-FRET signal was measured by exciting the terbium donor and measuring emission from both the donor and the acceptor fluorophore.[7][14]

-

Analysis: The ratio of acceptor to donor emission was calculated and plotted against the compound concentration to determine the IC₅₀ value.[15]

-

Cellular Competition Binding Assay for Target Engagement

This assay confirms that this compound can enter cells and covalently bind to its intended target, HER3.

-

Principle: A biotinylated version of the probe (this compound-biotin) is used to label available HER3 protein in cell lysates. Pre-treatment of live cells with the non-biotinylated this compound will occupy the HER3 binding sites, preventing subsequent labeling by the biotin probe.[5][7]

-

Methodology:

-

Cell Treatment: PC9 GR4 cells were incubated with varying concentrations of this compound (e.g., 5 µM for 8 hours) or a vehicle control.[7]

-

Cell Lysis: Cells were harvested and lysed to release cellular proteins.

-

Probe Labeling: The cell lysates were then incubated with this compound-biotin.

-

Pulldown: Streptavidin-coated beads were used to pull down the biotin-labeled proteins (HER3 that was not previously bound by this compound).[7]

-

Detection: The amount of pulled-down HER3 was quantified by immunoblotting (Western blot) using an anti-HER3 antibody. A reduction in the signal compared to the control indicates successful target engagement by this compound in living cells.[7]

-

Cellular Activity and Limitations

Despite its high in vitro potency and successful intracellular target engagement, this compound demonstrated weak anti-proliferative effects in HER3-dependent cancer cell lines, with EC₅₀ values typically at or above 10 µM.[1][5][10] Furthermore, at concentrations sufficient to fully label intracellular HER3 (5 µM), this compound did not inhibit the phosphorylation of AKT, a key downstream effector.[5][8]

These findings suggest that simply occupying the ATP-binding site and inhibiting the weak kinase activity of HER3 is insufficient to block its biological function, which is primarily driven by its role as a scaffold in protein-protein interactions.[6] However, this compound was observed to induce partial degradation of the HER3 protein, a phenomenon that laid the groundwork for future developments.[5][10]

Selectivity and Further Development

A live-cell chemical proteomics experiment (KiNativ®) was performed to assess the kinome-wide selectivity of this compound. The results showed potent binding to HER3, but also some off-target activity against LYN, HER2, and other Src family kinases, which is a consideration for its use as a specific probe.[13]

The discovery that this compound could induce partial HER3 degradation led to the development of TX2-121-1 . This second-generation compound is a bivalent ligand created by attaching a hydrophobic adamantane moiety to the this compound scaffold.[3][8] This "hydrophobic tagging" strategy enhanced the degradation of HER3 and more effectively inhibited HER3-dependent signaling and cell growth by also interfering with the productive heterodimerization of HER3.[2][3]

Conclusion

This compound stands as a seminal compound in the study of pseudokinases. While its limited cellular efficacy prevented its development as a standalone therapeutic, its creation was a critical proof-of-concept. It validated the "undruggable" HER3 pseudokinase as a target for small molecules and established a framework for covalent inhibition as a viable strategy. The insights gained from this compound, particularly regarding the insufficiency of ATP-site binding alone, have been instrumental in guiding the development of next-generation HER3-targeting molecules that modulate protein-protein interactions and induce protein degradation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. HER3 signaling and targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of small molecules targeting the pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dash.harvard.edu [dash.harvard.edu]

- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 14. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Technical Guide: The Impact of TX1-85-1 on the Pseudokinase Activity of Her3

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the effects of TX1-85-1 on the Her3 (ErbB3) pseudokinase. It details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the relevant biological pathways and workflows.

Introduction to Her3 (ErbB3) as a Pseudokinase

Her3, also known as ErbB3, is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases.[1][2][3] Unlike other family members such as EGFR (Her1) and Her2, Her3 is classified as a pseudokinase because its kinase domain has impaired or negligible catalytic activity.[1][3][4][5] This is due to the mutation of conserved residues that are critical for catalytic function.[5]

Despite its lack of intrinsic kinase activity, Her3 is a crucial signaling molecule in cancer progression and drug resistance.[1][2] Its primary function is to act as an allosteric activator for other kinases.[4] Upon binding its ligand, neuregulin (NRG), Her3 forms potent heterodimers, most notably with Her2.[6][7][8] This heterodimerization leads to the trans-phosphorylation of tyrosine residues in Her3's C-terminal tail by the active kinase partner.[4][6] These phosphorylated sites serve as docking stations for adaptor proteins, primarily the p85 subunit of phosphoinositide 3-kinase (PI3K), leading to robust activation of the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation.[1][3][7]

This compound: A Covalent Ligand of the Her3 Pseudokinase

This compound is the first-in-class, selective, and irreversible small molecule ligand developed to target the Her3 pseudokinase.[5][9] It was designed to be an ATP-competitive inhibitor, targeting the nucleotide-binding pocket of Her3.[5][10]

Mechanism of Action: this compound features an acrylamide "warhead" that forms a covalent bond with the cysteine residue at position 721 (Cys721) within the ATP-binding site of Her3.[5][9][10][11] This covalent modification irreversibly inhibits the ATP-binding function of the pseudokinase.[10] Functionally, this leads to a partial degradation of the Her3 protein and an attenuation of Her3-dependent downstream signaling.[5][9][10]

Quantitative Data Summary

The following tables summarize the key quantitative findings regarding the activity of this compound from biochemical and cell-based assays.

Table 1: Biochemical Potency of this compound Against Her3

| Compound | Target | Assay Type | IC₅₀ (nM) | Reference(s) |

| This compound | Her3 (kinase domain) | FRET Binding | 23 | [5][9][10][11][12][13] |

Table 2: Anti-proliferative Activity of this compound in Her3-Dependent Cancer Cell Lines

| Cell Line | Cancer Type | EC₅₀ (µM) | Reference(s) |

| PC9 GR4 | Lung Cancer | ≥ 10 | [5][9][14] |

| HCC827 GR6 | Lung Cancer | ~9.9 | [5][9] |

| Ovcar8 | Ovarian Cancer | ~11.5 | [5][9] |

Note: Despite potent biochemical binding to Her3, this compound demonstrates weak anti-proliferative effects, with EC₅₀ values in the micromolar range.[5][14]

Table 3: Effect of this compound on Downstream Signaling Pathways

| Cell Line | Concentration (µM) | Effect on Akt Phosphorylation | Effect on ERK1/2 Phosphorylation | Reference(s) |

| PC9 GR4 | 5 | No inhibition | Not specified | [5][14] |

| HCC2935 | 5 | Inhibition | Inhibition | [10] |

| OVCAR-8 | 2 | Inhibition | Inhibition | [10] |

Note: The impact of this compound on downstream signaling is cell-line dependent. While it can attenuate signaling, complete inhibition is not always achieved, particularly at concentrations that result in full target engagement.[5][14]

Key Experimental Protocols

Detailed methodologies for the pivotal experiments used to characterize this compound are provided below.

4.1 In Vitro FRET-Based Kinase Binding Assay

-

Objective: To determine the biochemical potency (IC₅₀) of this compound for the Her3 kinase domain.

-

Methodology:

-

A purified recombinant Her3 kinase domain (amino acids 665-1001) is used.[5][12]

-

The assay is performed using the LanthaScreen® Eu Kinase Binding Assay platform.[13] This technology relies on Förster Resonance Energy Transfer (FRET) between a europium-labeled anti-tag antibody bound to the kinase and an Alexa Fluor 647-labeled, ATP-competitive kinase inhibitor (tracer).

-

The Her3 kinase domain is incubated with varying concentrations of the test compound (this compound) to allow for binding.

-

The tracer and the europium-labeled antibody are then added to the mixture.

-

If the test compound binds to the kinase, it displaces the tracer, leading to a decrease in the FRET signal.

-

The signal is read on a fluorescence plate reader, and the IC₅₀ value is calculated by plotting the percent inhibition against the compound concentration.

-

4.2 Cell-Based Anti-Proliferation Assay

-

Objective: To determine the half-maximal effective concentration (EC₅₀) for the anti-proliferative activity of this compound.

-

Methodology:

-

Her3-dependent cancer cells (e.g., PC9 GR4, Ovcar8) are seeded into 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric assay such as the sulforhodamine B (SRB) assay or a fluorescence-based assay like CellTiter-Glo®.

-

The absorbance or luminescence is measured using a plate reader.

-

The EC₅₀ value is determined by fitting the dose-response data to a sigmoidal curve.

-

4.3 Western Blotting for Signaling Pathway Analysis

-

Objective: To assess the effect of this compound on the phosphorylation status of key downstream signaling proteins like Akt.

-

Methodology:

-

Cells are seeded and grown to a suitable confluency.

-

Cells are serum-starved and then treated with specified concentrations of this compound for a defined period (e.g., 2-8 hours).

-

Cells are stimulated with a ligand (e.g., NRG1β) if required to activate the pathway.

-

Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., p-Akt Ser473) and total proteins (e.g., Total Akt).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified to determine the change in protein phosphorylation.

-

Visualizations: Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

References

- 1. HER3 signaling and targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HER3 signaling and targeted therapy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. An ATP-competitive inhibitor modulates the allosteric function of the HER3 pseudokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. mdpi.com [mdpi.com]

- 8. Structures of the active HER2/HER3 receptor complex reveal dynamics at the dimerization interface induced by binding of a single ligand | bioRxiv [biorxiv.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Development of small molecules targeting the pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 14. researchgate.net [researchgate.net]

TX1-85-1: A Covalent Inhibitor of HER3 and its Impact on EGFR Family Kinases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The ErbB receptor tyrosine kinase family, also known as the epidermal growth factor receptor (EGFR) family, plays a pivotal role in regulating cell proliferation, survival, and differentiation. This family comprises four members: EGFR (HER1), ErbB2 (HER2), ErbB3 (HER3), and ErbB4 (HER4). While EGFR and HER2 are well-established therapeutic targets in oncology, HER3 has historically been considered "undruggable" due to its impaired kinase activity. However, HER3 is a critical heterodimerization partner for other ErbB family members and plays a significant role in tumor progression and drug resistance. TX1-85-1 is a first-in-class, irreversible, and selective covalent inhibitor of HER3 that has emerged as a valuable tool for studying HER3 biology and as a potential starting point for the development of novel anti-cancer therapeutics.[1] This technical guide provides a comprehensive overview of this compound, its mechanism of action, its impact on EGFR family kinases, and detailed experimental protocols for its characterization.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor that selectively targets a unique cysteine residue (Cys721) located in the ATP-binding pocket of HER3.[1] The molecule contains an acrylamide "warhead" that forms a covalent bond with the thiol group of Cys721 via a Michael addition reaction. This irreversible binding locks the HER3 kinase domain in an inactive conformation, thereby inhibiting its downstream signaling functions. Although HER3 possesses weak intrinsic kinase activity, its primary role is to act as an allosteric activator of its dimerization partners, such as HER2 and EGFR. By covalently modifying HER3, this compound is designed to disrupt these heterodimers and abrogate downstream signaling pathways, most notably the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

dot

Caption: Covalent binding mechanism of this compound to Cys721 in the ATP-binding pocket of HER3, leading to its inactivation.

Quantitative Data

The following tables summarize the in vitro potency and cellular activity of this compound.

| Target | Assay Type | Metric | Value | Reference |

| HER3 (ErbB3) | TR-FRET Binding Assay | IC50 | 23 nM | [2][3][4][5] |

| HER2 (ErbB2) | KiNativ | % Inhibition @ 2µM | Potent Binding | [1] |

| LYN | KiNativ | % Inhibition @ 2µM | Potent Binding | [1] |

| SRC Family Kinases | KiNativ | % Inhibition @ 2µM | Potent Binding | [1] |

Table 1: In Vitro Inhibitory Activity of this compound.

| Cell Line | Cancer Type | Metric | Value | Reference |

| Ovcar8 | Ovarian Cancer | EC50 | 9.9 µM | [5] |

| HCC827 GR6 | Lung Adenocarcinoma | EC50 | 11.5 µM | [5] |

| PC9 GR4 | Lung Adenocarcinoma | EC50 | 16.9 µM | [5] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines.

Experimental Protocols

In Vitro HER3 Binding Assay (LanthaScreen™ TR-FRET)

This protocol describes the determination of the IC50 value of this compound against the recombinant HER3 kinase domain using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

-

Recombinant HER3 kinase domain (amino acids 665-1001)

-

LanthaScreen™ Tb-anti-His Antibody (Invitrogen)

-

Fluorescein-labeled poly-GT substrate (Invitrogen)

-

ATP (Invitrogen)

-

TR-FRET Dilution Buffer (Invitrogen)

-

Kinase Quench Buffer (500 mM EDTA) (Invitrogen)

-

This compound

-

384-well, low-volume, black assay plates (Corning)

Procedure:

-

Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compounds in TR-FRET Dilution Buffer to a 4X final concentration.

-

Prepare a 4X solution of HER3 kinase domain in TR-FRET Dilution Buffer.

-

Prepare a 4X solution of fluorescein-poly-GT substrate and ATP in TR-FRET Dilution Buffer. The final concentration of ATP should be at the Km,app for HER3.

-

Add 5 µL of the 4X this compound dilution to the wells of a 384-well plate.

-

Add 5 µL of the 4X HER3 kinase solution to each well.

-

Initiate the kinase reaction by adding 10 µL of the 4X substrate/ATP solution to each well. The final reaction volume is 20 µL.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction by adding 20 µL of a 2X solution of Tb-anti-His antibody and EDTA in TR-FRET Dilution Buffer.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Read the plate on a TR-FRET compatible plate reader, with excitation at 340 nm and emission at 495 nm (Terbium) and 520 nm (Fluorescein).

-

The TR-FRET ratio (520 nm emission / 495 nm emission) is calculated and plotted against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell Proliferation Assay (CellTiter-Glo®)

This protocol outlines the measurement of the anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

Ovcar8, HCC827 GR6, or PC9 GR4 cells

-

Appropriate cell culture medium and supplements

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Opaque-walled 96-well plates

Procedure:

-

Seed cells in opaque-walled 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

-

Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare a serial dilution of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (DMSO).

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plates to room temperature for 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

The EC50 values are calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Western Blot Analysis of Akt Phosphorylation

This protocol describes the assessment of the effect of this compound on the phosphorylation of Akt, a key downstream effector of HER3 signaling.

Materials:

-

PC9 GR4 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-pan-Akt (Cell Signaling Technology)

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagents

Procedure:

-

Seed PC9 GR4 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 2-4 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-phospho-Akt or anti-pan-Akt) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an ECL detection system and an appropriate imaging system. The levels of phosphorylated Akt are normalized to the total Akt levels.

Visualizations

EGFR Family Signaling Pathway

dot

Caption: Simplified EGFR family signaling pathway, highlighting the role of HER3 in activating the PI3K/Akt pathway.

Experimental Workflow for Kinase Inhibitor Profiling

dot

Caption: A general experimental workflow for the profiling and characterization of a kinase inhibitor like this compound.

Conclusion

This compound represents a significant advancement in the field of kinase inhibitor development, providing a potent and selective tool to probe the function of the pseudokinase HER3. While its direct anti-proliferative effects as a single agent are modest, its ability to covalently engage HER3 within cells makes it an invaluable resource for understanding HER3-dependent signaling and for the development of next-generation HER3-targeted therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers in academia and industry who are interested in exploring the therapeutic potential of targeting HER3 in cancer. Further investigation into the off-target effects and the development of more potent and cell-active derivatives of this compound will be crucial for its translation into a clinical setting.

References

- 1. Development of small molecules targeting the pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 5. medchemexpress.com [medchemexpress.com]

Targeting the Pseudokinase HER3: A Technical Guide to the Therapeutic Potential of TX1-85-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the therapeutic potential of TX1-85-1, a novel, irreversible inhibitor of Human Epidermal Growth Factor Receptor 3 (HER3). Despite being considered "undruggable" due to its lack of significant kinase activity, HER3 is a critical signaling node in various cancers, often implicated in therapeutic resistance. This compound represents a breakthrough in targeting this pseudokinase, offering a new avenue for anticancer therapeutic development. This document provides a comprehensive overview of the preclinical data, mechanism of action, and detailed experimental methodologies for the evaluation of this compound.

Introduction to HER3 and the Rationale for Targeting a Pseudokinase

The ErbB receptor tyrosine kinase family, comprising EGFR (HER1), HER2, HER3, and HER4, plays a pivotal role in regulating cell proliferation, survival, and differentiation. While EGFR and HER2 are well-established therapeutic targets in oncology, HER3 has historically been overlooked for small molecule inhibitor development due to its impaired kinase domain. However, emerging evidence highlights HER3 as an essential heterodimerization partner for other ErbB family members and different receptor tyrosine kinases (RTKs).[1][2] This interaction is crucial for the potent activation of downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, which are frequently dysregulated in cancer.[1][2][3]

Upregulation and activation of HER3 have been strongly associated with resistance to various targeted therapies, including those aimed at EGFR and HER2.[1][2] This compensatory signaling through HER3 can sustain tumor cell survival and proliferation, rendering existing treatments ineffective. Therefore, the development of selective HER3 inhibitors is a critical strategy to overcome drug resistance and improve patient outcomes.

This compound: A First-in-Class Covalent HER3 Inhibitor

This compound is the first selective ligand reported to target the ATP-binding site of the HER3 pseudokinase.[4] It acts as an irreversible inhibitor by forming a covalent bond with Cysteine 721 (Cys721), a residue uniquely located in the HER3 ATP-binding site.[4] This covalent modification leads to the inhibition of HER3-dependent signaling and partial degradation of the HER3 protein.[4]

Mechanism of Action

This compound's unique mechanism of action involves:

-

Covalent Modification: It irreversibly binds to Cys721 within the HER3 pseudokinase domain.[4]

-

Inhibition of Signaling: This binding event attenuates HER3-dependent downstream signaling pathways.

-

Protein Degradation: Treatment with this compound has been shown to induce partial degradation of the HER3 protein.[4]

Quantitative Preclinical Data for this compound

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Binding Affinity and Cellular Potency of this compound

| Parameter | Value | Cell Lines Tested | Reference |

| IC₅₀ (In Vitro Binding) | 23 nM | Not Applicable | [4] |

| EC₅₀ (Anti-proliferation) | 9.9 µM | Ovcar8 | [4] |

| 11.5 µM | HCC827 GR6 | [4] | |

| 16.9 µM | PC9 GR4 | [4] |

Table 2: Effect of this compound on Downstream Signaling

| Cell Line | Treatment Concentration | Effect on p-Akt | Effect on p-ERK1/2 | Reference |

| HCC2935 | 5 µM | Inhibition | Inhibition | |

| OVCAR-8 | 2 µM | Inhibition | Inhibition |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro HER3 Binding Assay (FRET-based)

This protocol describes a time-resolved Förster resonance energy transfer (TR-FRET) assay to determine the in vitro binding affinity of compounds to the HER3 kinase domain.

Materials:

-

Purified recombinant HER3 kinase domain (amino acids 665-1001)

-

LanthaScreen™ Tb-anti-GST Antibody (Invitrogen)

-

Fluorescently labeled tracer ligand

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Test compound (e.g., this compound)

-

384-well microplates

Procedure:

-

Prepare a solution of the HER3 kinase domain and the fluorescent tracer in assay buffer.

-

Serially dilute the test compound in DMSO and then in assay buffer.

-

Add the test compound dilutions to the microplate wells.

-

Add the HER3/tracer solution to the wells.

-

Add the Tb-anti-GST antibody to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 1-3 hours), protected from light.

-

Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

-

Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC₅₀ value.

Cellular Target Engagement (HER3 Pulldown Assay)

This protocol details a pulldown assay to confirm the covalent binding of this compound to HER3 in a cellular context using a biotinylated version of the compound.

Materials:

-

Cancer cell line of interest (e.g., PC9 GR4)

-

This compound and biotinylated this compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Streptavidin-coated magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

SDS-PAGE gels and transfer apparatus

-

Anti-HER3 antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat cells with either vehicle (DMSO) or varying concentrations of this compound for a specified duration (e.g., 8 hours).

-

Lysis: Lyse the cells and quantify the protein concentration.

-

Biotinylated Probe Incubation: Incubate the cell lysates with the biotinylated this compound probe.

-

Pulldown: Add streptavidin-coated magnetic beads to the lysates and incubate to capture the biotinylated probe-protein complexes.

-

Washes: Wash the beads several times with wash buffer to remove non-specific binders.

-

Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-HER3 antibody to detect the pulled-down HER3.

Analysis of Downstream Signaling (Western Blot)

This protocol describes the use of Western blotting to assess the phosphorylation status of key downstream effectors of the HER3 pathway, such as Akt and ERK.

Materials:

-

Cancer cell lines (e.g., HCC2935, OVCAR-8)

-

This compound

-

Cell lysis buffer

-

Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-β-actin).

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat cells with this compound at various concentrations for a defined period.

-

Lysis: Prepare whole-cell lysates.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Cell Proliferation Assay (MTS/MTT)

This protocol outlines a colorimetric assay to measure the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., Ovcar8, HCC827 GR6, PC9 GR4)

-

This compound

-

Complete cell culture medium

-

MTS or MTT reagent

-

Solubilization solution (for MTT assay)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Reagent Addition: Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

-

Solubilization (for MTT): If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the EC₅₀ value.

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

Caption: HER3 Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the preclinical evaluation of this compound.

Caption: Logical relationship of the mechanism of action of this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the field of kinase inhibitors, demonstrating that pseudokinases are indeed druggable targets. Its unique covalent mechanism of action provides a novel strategy for inhibiting HER3-mediated signaling. The preclinical data presented herein underscore the potential of this compound as a therapeutic agent, particularly in the context of acquired resistance to other targeted therapies. Further investigation into the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential combination strategies will be crucial in translating the promise of this compound into clinical benefit for cancer patients.

References

Methodological & Application

Application Notes and Protocols for TX1-85-1 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of TX1-85-1, a selective and irreversible inhibitor of HER3 (ErbB3), in various in vitro assays. Detailed protocols, data interpretation guidelines, and signaling pathway information are included to facilitate your research and development efforts.

Introduction

This compound is a potent and specific covalent inhibitor of the HER3 receptor, a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases.[1][2] Unlike other members of its family, HER3 possesses very weak to no intrinsic kinase activity and is therefore considered a pseudokinase.[3][4] It functions primarily by forming heterodimers with other receptor tyrosine kinases, such as HER2 or c-Met, leading to the activation of downstream signaling pathways, most notably the PI3K/AKT pathway, which is crucial for cell proliferation and survival.[3][5] this compound covalently binds to Cys721 in the ATP-binding site of HER3, leading to the inhibition of HER3-dependent signaling and partial degradation of the HER3 protein.[1][2][6][7]

Quantitative Data Summary

The following table summarizes the key in vitro activities of this compound across various assays and cell lines. This data provides a reference for the expected potency of the compound and can guide concentration selection for your experiments.

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Biochemical Assay | Recombinant HER3 Kinase Domain | IC50 | 23 nM | [1][2][6][8] |

| Anti-Proliferation Assay | Ovcar8 (Ovarian Cancer) | EC50 | 9.9 µM | [1][9] |

| HCC827 GR6 (Lung Cancer) | EC50 | 11.5 µM | [1][9] | |

| PC9 GR4 (Lung Cancer) | EC50 | 16.9 µM | [1][9] | |

| Cellular Target Engagement | PC9 GR4 (Lung Cancer) | Concentration for complete target engagement | 5 µM | [3][6][10] |

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the HER3 kinase activity in a cell-free biochemical assay. The EC50 values represent the concentration required to inhibit 50% of cell proliferation in culture. The discrepancy between the biochemical potency (nM range) and cellular anti-proliferative activity (µM range) suggests that while this compound effectively engages its target in cells, potent inhibition of cell growth may require higher concentrations or be influenced by other cellular factors.[3][5][11]

Signaling Pathway

This compound targets HER3, a key node in oncogenic signaling. The following diagram illustrates the HER3 signaling pathway and the point of intervention by this compound.

Caption: HER3 signaling pathway and inhibition by this compound.

Experimental Workflow

The following diagram outlines a general workflow for evaluating the in vitro effects of this compound.

Caption: General experimental workflow for in vitro studies with this compound.

Experimental Protocols

In Vitro Kinase FRET Binding Assay

This protocol is adapted from the LanthaScreen™ Eu Kinase Binding Assay used to determine the IC50 of this compound against the HER3 kinase domain.

Materials:

-

Recombinant HER3 kinase domain (amino acids 665-1001)

-

LanthaScreen™ Eu-anti-GST Antibody (or other appropriate tagged antibody)

-

Kinase Tracer 236

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound

-

DMSO

-

384-well microplates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Prepare Reagents:

-

Prepare a 1X Kinase Buffer A solution.

-

Prepare a serial dilution of this compound in DMSO. Then, dilute the compound in Kinase Buffer A to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

Prepare a solution of HER3 kinase and Eu-anti-GST antibody in Kinase Buffer A.

-

Prepare a solution of Kinase Tracer 236 in Kinase Buffer A.

-

-

Assay Plate Setup:

-

Add 5 µL of the diluted this compound or DMSO control to the wells of a 384-well plate.

-

Add 5 µL of the HER3 kinase/antibody mixture to each well.

-

Add 5 µL of the Kinase Tracer 236 solution to each well.

-

-

Incubation:

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

-

Measurement:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

HER3 Pulldown Experiment for Target Engagement

This protocol describes a method to confirm that this compound engages HER3 within cells using a biotinylated version of the compound (this compound-biotin).

Materials:

-

PC9 GR4 cells

-

This compound

-

This compound-biotin

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Streptavidin-coated magnetic beads

-

Anti-HER3 antibody

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment:

-

Seed PC9 GR4 cells and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of non-biotinylated this compound (e.g., 0-10 µM) for 8 hours. This step is for competition to show specific binding.

-

-

Cell Lysis:

-

Wash the cells with cold PBS and lyse them in lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Labeling with Biotinylated Probe:

-

Add this compound-biotin to the cell lysates at a fixed concentration and incubate to allow binding to available HER3.

-

-

Pulldown:

-

Add streptavidin-coated magnetic beads to the lysates and incubate to capture the biotinylated this compound-HER3 complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binders.

-

-

Western Blotting:

-

Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with an anti-HER3 antibody to detect the amount of pulled-down HER3.

-

Expected Outcome: Pre-treatment with non-biotinylated this compound should result in a dose-dependent decrease in the amount of HER3 pulled down by this compound-biotin, indicating successful target engagement by the non-biotinylated compound.

Anti-Proliferation Assay

This protocol outlines a method to determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Ovcar8, HCC827 GR6, or PC9 GR4 cells

-

Complete cell culture medium

-

This compound

-

DMSO

-

96-well clear-bottom white plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells per well).

-

Allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing the various concentrations of this compound or a DMSO control.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence readings of the treated wells to the DMSO control wells.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the EC50 value.

-

References

- 1. Pharmacological targeting of the pseudokinase Her3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of small molecules targeting the pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.korea.ac.kr [pure.korea.ac.kr]

- 6. researchgate.net [researchgate.net]

- 7. dash.harvard.edu [dash.harvard.edu]

- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 9. dash.harvard.edu [dash.harvard.edu]

- 10. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tumor cells can follow distinct evolutionary paths to become resistant to epidermal growth factor receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of TX1-85-1 Stock Solution

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution of TX1-85-1, a potent and irreversible inhibitor of the HER3 (ErbB3) receptor. Adherence to this protocol is crucial for ensuring the stability, and activity of the compound for reproducible experimental results.

Chemical Properties of this compound